molecular formula C13H9BrClNO2 B15251400 N-(3-Bromo-2-hydroxyphenyl)-4-chlorobenzamide

N-(3-Bromo-2-hydroxyphenyl)-4-chlorobenzamide

Cat. No.: B15251400
M. Wt: 326.57 g/mol
InChI Key: QLGRHIYQXZJLDV-UHFFFAOYSA-N
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Description

N-(3-Bromo-2-hydroxyphenyl)-4-chlorobenzamide is an organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-2-hydroxyphenyl)-4-chlorobenzamide typically involves the reaction of 3-bromo-2-hydroxybenzaldehyde with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-2-hydroxyphenyl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine or chlorine atoms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of bromine or chlorine.

Scientific Research Applications

N-(3-Bromo-2-hydroxyphenyl)-4-chlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Bromo-2-hydroxyphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Bromo-2-hydroxyphenyl)-4-chlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C13H9BrClNO2

Molecular Weight

326.57 g/mol

IUPAC Name

N-(3-bromo-2-hydroxyphenyl)-4-chlorobenzamide

InChI

InChI=1S/C13H9BrClNO2/c14-10-2-1-3-11(12(10)17)16-13(18)8-4-6-9(15)7-5-8/h1-7,17H,(H,16,18)

InChI Key

QLGRHIYQXZJLDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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